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Introduction

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key
tumor-associated antigen expressed in melanoma cells and normal melanocytes.[1] The
peptide fragment MART-1 (27-35), with the amino acid sequence AAGIGILTV, is an
immunodominant epitope recognized by cytotoxic T lymphocytes (CTLS) in the context of the
HLA-A*0201 allele.[2] In vitro stimulation of T-cells with the MART-1 (27-35) peptide is a
fundamental technique used to assess the presence and functional capacity of MART-1-
specific T-cells in peripheral blood mononuclear cells (PBMCs) from both melanoma patients
and healthy individuals. This application note provides detailed protocols for the in vitro
stimulation of T-cells with MART-1 (27-35) and subsequent analysis of the T-cell response
using ELISpot, intracellular cytokine staining (ICS), and proliferation assays.

Principle of the Assays

The in vitro T-cell stimulation protocol relies on the principle that T-cells with T-cell receptors
(TCRs) specific for the MART-1 (27-35) peptide will become activated upon encountering the
peptide presented by antigen-presenting cells (APCs) within a PBMC population. This
activation leads to a cascade of cellular events, including cytokine secretion, proliferation, and
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the acquisition of effector functions. The subsequent assays quantify these responses to
provide insights into the cellular immune response against this specific tumor antigen.

Materials and Reagents
Cell Source

e Human Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A*0201 positive donors.

Peptides

e MART-1 (27-35) peptide (AAGIGILTV)
 MART-1 (26-35) analog peptide (ELAGIGILTV) for enhanced binding to HLA-A*02:01[1]
o Negative control peptide (e.g., from HIV or an irrelevant protein)

» Positive control (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

Media and Supplements

* RPMI-1640 medium

o Fetal Bovine Serum (FBS), heat-inactivated
 Penicillin-Streptomycin solution

e L-glutamine

» HEPES buffer

e 2-Mercaptoethanol

Recombinant human Interleukin-2 (IL-2)

Reagents for PBMC Isolation

¢ Ficoll-Paque PLUS or other density gradient medium

o Phosphate Buffered Saline (PBS), sterile
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Reagents for T-Cell Assays

o ELISpot Assay:

o Human IFN-y ELISpot kit (containing capture and detection antibodies, and enzyme
substrate)

o PVDF-membrane 96-well plates
e Intracellular Cytokine Staining (ICS):
o Brefeldin A or Monensin (protein transport inhibitors)
o Fluorescently conjugated antibodies against:
» Surface markers: CD3, CD8, CD4
» Intracellular cytokines: IFN-y, TNF-a
o Fixation/Permeabilization buffer
o Flow cytometer
» Proliferation Assay:
o Carboxyfluorescein succinimidyl ester (CFSE) or other cell proliferation dye
o Flow cytometer
Experimental Protocols

Isolation of Peripheral Blood Mononuclear Cells
(PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient
centrifugation.

¢ Dilute whole blood 1:1 with sterile PBS in a sterile conical tube.
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o Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a new conical tube,
avoiding mixing of the layers.

o Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

o After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and
platelets) without disturbing the buffy coat layer.

o Collect the buffy coat, which contains the PBMCs, and transfer it to a new sterile conical
tube.

e Wash the collected PBMCs by adding at least 3 volumes of sterile PBS and centrifuge at 300
x g for 10 minutes at room temperature.

o Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.

» Count the viable cells using a hemocytometer and trypan blue exclusion. Cell viability should
be >95%.

» Adjust the cell concentration to the desired density for downstream applications.

In Vitro T-Cell Stimulation with MART-1 (27-35) Peptide

This protocol outlines the general procedure for stimulating PBMCs with the MART-1 peptide.
Specific cell numbers and incubation times may need to be optimized depending on the
downstream assay.

e Plate PBMCs in a 24-well or 96-well culture plate at a concentration of 1-2 x 10”6 cells/mL in
complete RPMI-1640 medium.

o Add the MART-1 (27-35) peptide to the cell culture at a final concentration of 1-10 pg/mL.
e Include the following controls:
o Negative Control: PBMCs cultured with an irrelevant peptide.

o Unstimulated Control: PBMCs cultured in medium alone.
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o Positive Control: PBMCs stimulated with PHA (e.g., 5 pg/mL) or anti-CD3/CD28 beads.

« If desired for T-cell expansion, add recombinant human IL-2 (e.g., 20 IU/mL) to the culture
medium after 24-48 hours of stimulation.

 Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired period, which
will vary depending on the subsequent assay (e.g., 24-48 hours for ELISpot/ICS, 5-7 days
for proliferation).

T-Cell Response Readout Assays
IFN-y ELISpot Assay

The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting
cells at the single-cell level.[3][4]

Plate Coating: Coat a PVDF-membrane 96-well plate with anti-human IFN-y capture
antibody overnight at 4°C.

» Blocking: Wash the plate with sterile PBS and block with complete RPMI-1640 medium for at
least 1 hour at 37°C.

e Cell Plating: Add 2-4 x 10”5 PBMCs per well.

o Stimulation: Add the MART-1 (27-35) peptide (1-10 pg/mL) and controls to the respective
wells.

e Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
» Detection:
o Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST).

o Add the biotinylated anti-human IFN-y detection antibody and incubate for 2 hours at room
temperature.

o Wash the plate with PBST.
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o Add streptavidin-alkaline phosphatase (or horseradish peroxidase) and incubate for 1 hour
at room temperature.

o Wash the plate with PBST and then PBS.

o Add the substrate solution and incubate until distinct spots emerge.

e Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely.
Count the spots using an automated ELISpot reader. The results are expressed as the
number of spot-forming cells (SFCs) per 106 PBMCs.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the multiparametric analysis of cytokine production by specific T-cell subsets.[5]
» Stimulation with Protein Transport Inhibitor:

o Stimulate 1-2 x 106 PBMCs per well with the MART-1 (27-35) peptide (1-10 pg/mL) and
controls in a 96-well round-bottom plate.

o After 1-2 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin Aat 5
pg/mL) to each well to block cytokine secretion.

o Incubate for an additional 4-6 hours at 37°C.
e Surface Staining:
o Wash the cells with FACS buffer (PBS with 2% FBS).

o Stain the cells with fluorescently conjugated antibodies against surface markers (e.g., anti-
CD3, anti-CD8) for 30 minutes at 4°C in the dark.

o Fixation and Permeabilization:
o Wash the cells with FACS buffer.

o Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at 4°C
in the dark.
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« Intracellular Staining:
o Wash the cells with permeabilization buffer.

o Stain the cells with fluorescently conjugated antibodies against intracellular cytokines
(e.g., anti-IFN-y, anti-TNF-a) for 30 minutes at 4°C in the dark.

o Acquisition and Analysis:
o Wash the cells with permeabilization buffer and then FACS buffer.
o Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

o Analyze the data using appropriate software to determine the percentage of cytokine-
producing cells within the CD8+ T-cell population.

CFSE Proliferation Assay

The CFSE assay measures T-cell proliferation by tracking the dilution of the fluorescent dye
with each cell division.[3][6][7]

e CFSE Labeling:

o

Resuspend PBMCs at 1-10 x 1076 cells/mL in pre-warmed PBS.

[¢]

Add CFSE to a final concentration of 1-5 uM and incubate for 10-15 minutes at 37°C.

[¢]

Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640
medium.

[e]

Wash the cells twice with complete medium.

e Stimulation:
o Plate the CFSE-labeled PBMCs at 1-2 x 1076 cells/mL in a 24-well or 96-well plate.
o Add the MART-1 (27-35) peptide (1-10 pg/mL) and controls.

 Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
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» Staining and Analysis:

o Harvest the cells and stain with fluorescently conjugated antibodies against surface
markers (e.g., anti-CD3, anti-CD8).

o Acquire the data on a flow cytometer.

o Analyze the data to identify distinct generations of proliferating cells based on the halving
of CFSE fluorescence intensity. The percentage of proliferated cells can be calculated.

Data Presentation

Table 1: Expected Qutcomes for IEN-y ELISpot Assay

Mean Spot
Number of Forming Cells
Stimulation Cell Source Responding (SFCs) per Reference
Donors 10”6 PBMCs
(Range)
Melanoma
Patient PBMCs
MART-1 (27-35) 12/18 ~100-500+ [2]
(Post-
vaccination)
Melanoma
MART-1 (27-35)  Patient PBMCs 2/18 ~20-100 [2]
(Pre-vaccination)
Healthy Donor Variable, often
MART-1 (27-35) <50 [4]
PBMCs low
Irrelevant
_ All 0 <10 [2][4]
Peptide
PHA All All >1000

Table 2: Expected Outcomes for Intracellular Cytokine
Staining (ICS)
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Percentage of

Stimulation Cell Subset Cytokine Positive Cells Reference
(Range)

MART-1 (27-35)  CD8+ T-cells IFN-y 0.1% - 5% [8][9]
MART-1 (27-35)  CD8+ T-cells TNF-a 0.1% - 3% [10]
Irrelevant

_ CD8+ T-cells IFN-y/TNF-a <0.1% [8]
Peptide
PHA CD8+ T-cells IFN-y >20%

Table 3: Expected Outcomes for CFSE Proliferation
Assay

Percentage of

Stimulation Cell Subset Proliferated Cells Reference
(Range)
MART-1 (27-35) CD8+ T-cells 5% - 20%
Irrelevant Peptide CD8+ T-cells <2%
Anti-CD3/CD28 CD8+ T-cells >80% [7]
Visualizations
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Caption: Experimental workflow for in vitro T-cell stimulation with MART-1 (27-35).
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Caption: MART-1 (27-35) antigen presentation and T-cell activation pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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